molecular formula C9H10FN3O B6162495 [(E)-[1-(2-fluorophenyl)ethylidene]amino]urea CAS No. 120445-80-9

[(E)-[1-(2-fluorophenyl)ethylidene]amino]urea

Cat. No. B6162495
CAS RN: 120445-80-9
M. Wt: 195.2
InChI Key:
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Description

[(E)-[1-(2-fluorophenyl)ethylidene]amino]urea, also known as 2-fluoro-N-phenylethylidene-1-amineurea or 2-F-PEAU, is a small molecule that has been studied for its potential applications in scientific research. It is a fluorinated derivative of N-phenylethylidene-1-amineurea (PEAU) and has a variety of properties that make it an attractive target for scientific research.

Scientific Research Applications

2-F-PEAU has been studied for its potential applications in scientific research. It has been used as a substrate for enzyme activity assays, as a ligand for protein structure studies, and as an inhibitor of protein-protein interactions. Additionally, it has been used in the study of protein-nucleic acid interactions and as a probe for studying the structure and dynamics of biological membranes.

Mechanism of Action

2-F-PEAU has been shown to bind to proteins and other macromolecules in a variety of ways. It can bind through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it can interact with proteins through covalent bonds, such as disulfide bonds.
Biochemical and Physiological Effects
2-F-PEAU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the activity of ion channels. Additionally, it has been shown to have an effect on cell signaling pathways, as well as to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-F-PEAU has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easier to manipulate and study. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. On the other hand, it is a relatively weak inhibitor of proteins and enzymes, which limits its utility in some experiments.

Future Directions

The potential applications of 2-F-PEAU are still being explored. Future research could focus on its ability to modulate cell signaling pathways, as well as its potential to be used as a drug target. Additionally, further research could be conducted on its ability to interact with proteins and other macromolecules, as well as its effects on gene expression. Finally, further research could be conducted on its potential to be used as a diagnostic tool for diseases.

Synthesis Methods

The synthesis of 2-F-PEAU can be achieved through a two-step process. First, a 2-fluorophenyl bromide is reacted with ethylenediamine to form the intermediate 2-fluorophenyl ethylenediamine. This intermediate is then reacted with phenylisocyanate to yield the desired product, [(E)-[1-(2-fluorophenyl)ethylidene]amino]urea. This reaction is conducted in a solvent such as dichloromethane, and can be catalyzed by a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-[1-(2-fluorophenyl)ethylidene]amino]urea involves the reaction of 2-fluoroaniline with ethyl isocyanate to form N-ethyl-2-fluoroaniline, which is then reacted with ethyl carbamate to form [(E)-[1-(2-fluorophenyl)ethylidene]amino]urea.", "Starting Materials": [ "2-fluoroaniline", "ethyl isocyanate", "ethyl carbamate" ], "Reaction": [ "2-fluoroaniline is reacted with ethyl isocyanate in the presence of a catalyst to form N-ethyl-2-fluoroaniline.", "N-ethyl-2-fluoroaniline is then reacted with ethyl carbamate in the presence of a base to form [(E)-[1-(2-fluorophenyl)ethylidene]amino]urea.", "The product is then purified through recrystallization or column chromatography." ] }

CAS RN

120445-80-9

Product Name

[(E)-[1-(2-fluorophenyl)ethylidene]amino]urea

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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